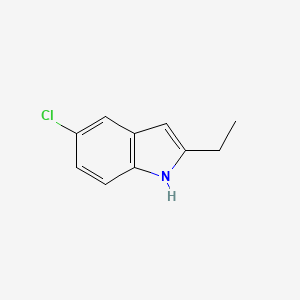

5-chloro-2-ethyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

5-chloro-2-ethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 |

InChI Key |

ZAZKZRJHPUYWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 5-Chloro-1H-indole-2-carboxylate

The commercially available ethyl 5-chloro-1H-indole-2-carboxylate serves as a critical intermediate. Its preparation involves Fischer indole synthesis using 5-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclization of the hydrazone intermediate, yielding the indole core with a carboxylate ester at position 2.

Reduction of the Carboxylate Ester

The ethyl ester group at position 2 is reduced to an ethyl moiety through a two-step process:

-

Lithium Aluminum Hydride (LiAlH4) Reduction : Converts the ester (–COOEt) to a primary alcohol (–CH2OH) at –20°C in anhydrous tetrahydrofuran (THF).

-

Barton-McCombie Deoxygenation : The alcohol is transformed into a thiocarbonate using carbon disulfide (CS2) and methyl iodide, followed by radical reduction with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) to yield the ethyl group.

Key Data :

Catalytic Dehydrogenation of 2-Ethyl-5-chloroindoline

Synthesis of 2-Ethyl-5-chloroindoline

2-Ethyl-5-chloroindoline is synthesized via reductive amination of 5-chloro-2-ethylnitrobenzene using hydrogen gas (H2) and a palladium-on-carbon (Pd/C) catalyst in ethanol. The nitro group is reduced to an amine, followed by spontaneous cyclization.

Ruthenium-Catalyzed Dehydrogenation

The indoline intermediate undergoes dehydrogenation using a 5% ruthenium-on-carbon (Ru/C) catalyst at 180°C under nitrogen atmosphere. This step aromatizes the six-membered ring, yielding 5-chloro-2-ethyl-1H-indole.

Key Data :

Directed C-H Ethylation at Position 2

Nitrogen Protection and Lithiation

The indole nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions. Treatment with lithium diisopropylamide (LDA) at –78°C in THF deprotonates position 2, generating a stabilized lithio intermediate.

Ethyl Group Introduction

The lithiated species reacts with ethyl iodide (CH2CH2I) at –40°C, facilitating electrophilic substitution at position 2. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the target compound.

Key Data :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts/Reduction | 37 | 95 | Moderate |

| Dehydrogenation | 68 | 98 | High |

| C-H Ethylation | 52 | 90 | Low |

Mechanistic Insights and Side Reactions

Competing Acylations in Friedel-Crafts

During Friedel-Crafts acylation, electrophilic attack may occur at position 3 instead of 2 due to the indole’s inherent electronic bias. Using bulky Lewis acids like aluminum chloride (AlCl3) in 1,2-dichloroethane minimizes this side reaction.

Indoline Over-Oxidation

In dehydrogenation, excessive reaction times or temperatures above 200°C lead to indole dimerization or N-oxide formation. Kinetic monitoring via gas chromatography (GC) is recommended.

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Thioether formation : Treatment with arylthiols (e.g., p-toluenethiol) and NaH in DMF yields 5-(arylthio)-2-ethyl-1H-indole derivatives. This reaction proceeds via a Meisenheimer intermediate, with yields reaching 79% .

-

Amination : Reaction with substituted anilines under microwave irradiation produces 5-(arylamino)-2-ethyl-1H-indole analogs, though yields vary based on steric and electronic effects .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| p-Toluenethiol/NaH | DMF, 80°C, 12h | 5-(p-Tolylthio)-2-ethylindole | 79 | |

| 4-Fluoroaniline | MW, 150°C, 30min | 5-(4-Fluoroanilino)-2-ethylindole | 62 |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at position 3 or 6 due to the electron-donating ethyl group at position 2:

-

Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces a formyl group at position 3, yielding 3-formyl-5-chloro-2-ethyl-1H-indole .

-

Friedel-Crafts Acylation : AlCl₃-mediated acylation at position 3 produces 3-acyl derivatives, which can be reduced to alkyl chains using triethylsilane .

Table 2: Electrophilic Substitutions

Reductive Amination

The formyl group at position 3 participates in reductive amination with primary amines (e.g., piperidine) using NaBH₄, yielding 3-(N-alkylaminomethyl)-5-chloro-2-ethylindoles .

Cyclocondensation

Reaction with thioglycolic acid or thiolactic acid forms thiazolidinone-fused indoles. For example, 3-(thiazolidin-2-one)-5-chloro-2-ethylindole is synthesized in 68% yield under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : The 5-chloro substituent undergoes coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃, producing 5-aryl-2-ethylindoles .

-

Buchwald-Hartwig Amination : Coupling with secondary amines (e.g., piperidine) introduces amino groups at position 5 .

Table 3: Cross-Coupling Reactions

| Reaction | Catalysts/Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-ethylindole | 81 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5-(Piperidin-1-yl)-2-ethylindole | 75 |

Biological Activity and Mechanistic Insights

5-Chloro-2-ethyl-1H-indole derivatives show antiproliferative activity against cancer cell lines (GI₅₀ = 29–78 nM) by targeting mutant EGFR/BRAF pathways . Key interactions include:

-

Halogen bonding between the C5 chlorine and Cys532 in BRAF (3.27 Å) .

-

Hydrophobic interactions of the ethyl group with Trp531 and Phe583 residues .

Stability and Reactivity Trends

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-2-ethyl-1H-indole can be synthesized through several methods, typically involving the halogenation of indole derivatives. The compound is characterized by its unique structure, which includes a chlorine atom at the 5-position and an ethyl group at the 2-position of the indole ring. Its molecular formula is C_10H_10ClN, with a molecular weight of approximately 181.65 g/mol.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit key enzymes involved in cancer pathways, making it a candidate for further development as an anticancer agent. The compound's ability to interact with epidermal growth factor receptor (EGFR) has been highlighted, with studies reporting an IC50 value of 0.12 µM for certain derivatives .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells, which are crucial factors in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Modifications to the indole ring can enhance its binding affinity to target proteins and improve its therapeutic efficacy. For instance, substituents at different positions on the indole ring have been shown to influence both the potency and selectivity of the compound against specific biological targets .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the physicochemical and biological properties of indole derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Alkyl vs. Aryl Groups : Ethyl (C2) in this compound provides moderate hydrophobicity, whereas a phenyl group (e.g., 5-chloro-2-phenyl-1H-indole) enhances aromatic interactions but reduces solubility .

- Functional Group Diversity : Carboxylic acid derivatives (e.g., 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid) exhibit improved aqueous solubility, making them suitable for crystallization studies or ionic interactions in drug targets .

Key Observations :

- Acylation vs. Cyclization : The ethyl group in this compound is introduced via Friedel-Crafts acylation, requiring anhydrous conditions , whereas phenyl-substituted analogs employ cyclization strategies like the Fischer indole synthesis .

- Halogenation Efficiency : Direct chlorination (e.g., POCl₃) is effective for introducing chloro groups but may require high temperatures and inert atmospheres .

Key Observations :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-chloro-2-ethyl-1H-indole with high purity?

- Methodological Answer : Optimize synthesis using microwave (MW)-assisted reactions to reduce reaction time and improve yield. For example, MW conditions (e.g., CEM Discover SP reactor) with precise temperature control and PowerMAX cooling can minimize side reactions . Purify the product via silica gel column chromatography (70–230 mesh) using ethyl acetate/hexane gradients, followed by HPLC validation (>95% purity) . Monitor reaction progress using TLC with UV visualization at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR (300–400 MHz) : Assign peaks using δ values (ppm) relative to tetramethylsilane, focusing on ethyl group protons (δ ~1.2–1.4 ppm for CH3 and δ ~2.6–2.8 ppm for CH2) .

- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for indole, C-Cl stretch at ~750 cm⁻¹) .

- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use anhydrous sodium sulfate for drying organic extracts during synthesis . For long-term stability, conduct stress tests under varied pH, temperature, and humidity, monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer : Systematically vary substituents at the 2-ethyl and 5-chloro positions. For example:

- Replace ethyl with bulkier alkyl groups to evaluate steric effects on receptor binding.

- Introduce electron-withdrawing groups (e.g., NO2) at the 5-position to modulate electronic properties.

- Test derivatives in bioassays (e.g., anticancer or antimicrobial activity) and correlate results with computational docking studies .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Crystallization difficulties often stem from flexible ethyl groups disrupting lattice packing. Strategies include:

- Co-crystallization with heavy atoms (e.g., bromine) to improve diffraction quality.

- Use SHELXL for refinement against high-resolution data (e.g., R factor <0.04) .

- Analyze crystal packing via Mercury software to identify steric clashes .

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Verify solvent effects by re-recording spectra in deuterated DMSO or CDCl3.

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Step 3 : Cross-validate with X-ray crystallography (if crystals are available) or DFT-calculated chemical shifts .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify nucleophilic sites (e.g., C-3 position).

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra of this compound?

- Methodological Answer :

- Step 1 : Re-examine solvent polarity and pH during experimental measurements.

- Step 2 : Compare time-dependent DFT (TDDFT) calculations with experimental λmax values, adjusting for solvent models (e.g., IEF-PCM) .

- Step 3 : Rule out impurities via HPLC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.